molecular formula C22H29N3O3S B2778327 4-(tert-butyl)-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide CAS No. 1396846-87-9

4-(tert-butyl)-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2778327
CAS No.: 1396846-87-9
M. Wt: 415.55
InChI Key: IPJPOMXMXSONBZ-UHFFFAOYSA-N
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Description

4-(tert-butyl)-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative intended for research use in biochemical and pharmacological studies. This compound features a sulfonamide group linked to a tert-butyl phenyl moiety and a piperidine ring substituted with an isonicotinoyl group, a structure that suggests potential for diverse biological interactions. Benzenesulfonamide derivatives are a significant area of investigation in medicinal chemistry, with published research indicating their potential in modulating key cellular pathways . Some related compounds have been reported to exhibit anti-tumor activity by targeting specific regulatory axes, such as the KEAP1-NRF2-GPX4 pathway, which is involved in cellular ferroptosis . The presence of the isonicotinoyl group may further influence the compound's properties and receptor binding affinity. This product is provided For Research Use Only and is strictly not for diagnostic or therapeutic applications. Researchers are encouraged to use this chemical tool to explore its specific mechanism of action, selectivity, and potential applications in cellular and disease models.

Properties

IUPAC Name

4-tert-butyl-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3S/c1-22(2,3)19-4-6-20(7-5-19)29(27,28)24-16-17-10-14-25(15-11-17)21(26)18-8-12-23-13-9-18/h4-9,12-13,17,24H,10-11,14-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPJPOMXMXSONBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(tert-butyl)-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C17H25N3O3S
  • Molecular Weight : Approximately 357.47 g/mol
  • Structure : The compound features a tert-butyl group, an isonicotinoyl piperidine moiety, and a benzenesulfonamide group, which together contribute to its biological activities.

The biological activity of this compound is primarily linked to its interaction with various molecular targets:

  • Neuroprotective Effects : Research indicates that the compound exhibits neuroprotective properties, potentially mitigating oxidative stress in neuronal cells. This is crucial for conditions such as Alzheimer's and Parkinson's diseases.
  • Antioxidant Activity : The compound demonstrates significant antioxidant capabilities, scavenging free radicals and maintaining redox balance within cells. This activity is quantified through assays measuring levels of oxidative stress markers like malondialdehyde and glutathione.
  • Antimicrobial Activity : Preliminary studies have shown that related compounds exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Biological Activity Data

The following table summarizes key biological activities associated with the compound and its derivatives:

Activity Effect Reference
NeuroprotectionReduces neuronal damage in rodent models
AntioxidantScavenges free radicals; IC50 values reported
AntimicrobialEffective against E. coli, K. pneumoniae
AntifungalActive against C. albicans

Case Studies and Research Findings

  • Neuroprotective Studies :
    • In rodent models of neurodegenerative diseases, administration of the compound has been linked to improved cognitive function and reduced motor deficits. Behavioral tests indicated enhanced memory retention and coordination post-treatment.
  • Antioxidant Evaluation :
    • The antioxidant activity was assessed using DPPH and ABTS assays, revealing IC50 values comparable to standard antioxidants like ascorbic acid, indicating strong potential for therapeutic use in oxidative stress-related conditions.
  • Antimicrobial Testing :
    • The compound's derivatives were tested against various bacterial strains, showing significant zones of inhibition at multiple concentrations, particularly against E. coli and K. pneumoniae. These findings suggest a promising avenue for developing new antibiotics .

Q & A

Basic: What are the common synthetic routes for 4-(tert-butyl)-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the piperidine-isonicotinoyl intermediate via nucleophilic acyl substitution, using isonicotinoyl chloride and piperidine derivatives in dichloromethane (DCM) at 0–25°C .
  • Step 2 : Introduction of the benzenesulfonamide group by reacting the intermediate with 4-(tert-butyl)benzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts .
  • Optimization : Key parameters include solvent polarity (DCM or THF), temperature control (0–40°C), and reaction time (12–24 hours). Purification via column chromatography or recrystallization ensures >95% purity .

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR verify the tert-butyl group (δ ~1.3 ppm for 1^1H), piperidine protons (δ ~2.5–3.5 ppm), and sulfonamide NH (δ ~7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 444.2 for C22_22H30_30N4_4O3_3S) .
  • X-ray Crystallography : Resolves conformational details, such as the spatial arrangement of the isonicotinoyl-piperidine moiety .

Advanced: How can computational modeling predict the compound’s reactivity and binding affinity?

  • Quantum Chemical Calculations : Density Functional Theory (DFT) optimizes the geometry and calculates electrostatic potential maps to identify nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., enzymes) by analyzing hydrogen bonding between the sulfonamide group and active-site residues (e.g., Asn130 in carbonic anhydrase) .
  • Docking Studies : Predict binding modes using software like AutoDock Vina, focusing on the piperidine-isonicotinoyl scaffold’s orientation in hydrophobic pockets .

Advanced: What experimental strategies resolve contradictions in reported biological activity data?

Contradictions may arise from:

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times. Validate using standardized protocols (e.g., MTT assay at 48h) .
  • Structural Analogues : Compare activity of derivatives (e.g., replacing tert-butyl with trifluoromethyl) to isolate structure-activity relationships (SAR) .
  • Off-Target Effects : Use kinase profiling panels or CRISPR screens to identify unintended interactions .

Advanced: How can reaction yields be improved while minimizing side products?

  • Catalytic Optimization : Use Pd/C or Ru-based catalysts for reductive amination steps to enhance efficiency .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require lower temperatures to avoid sulfonamide hydrolysis .
  • In-Line Monitoring : Employ HPLC or FTIR to track reaction progress and adjust stoichiometry dynamically .

Basic: What are the stability profiles of this compound under varying storage conditions?

  • Thermal Stability : Decomposition occurs >150°C; store at 2–8°C in amber vials to prevent photodegradation .
  • Hydrolytic Sensitivity : The sulfonamide bond is stable at pH 4–8 but degrades in strong acids/bases. Use lyophilization for long-term storage .

Advanced: What methodologies elucidate the compound’s mechanism of action in cancer cell lines?

  • Transcriptomic Profiling : RNA-seq identifies upregulated apoptosis markers (e.g., Bax, Caspase-3) and downregulated survival pathways (e.g., PI3K/Akt) .
  • Proteomic Analysis : SILAC labeling quantifies target engagement (e.g., inhibition of HDAC or tubulin polymerization) .
  • Metabolic Tracing : 13^13C-glucose tracing reveals disrupted glycolysis in treated cells, linking activity to metabolic reprogramming .

Advanced: How do structural modifications influence pharmacokinetic properties?

  • Lipophilicity Adjustments : Adding hydrophilic groups (e.g., hydroxyl) to the piperidine ring improves solubility but may reduce blood-brain barrier penetration .
  • Prodrug Strategies : Esterification of the sulfonamide group enhances oral bioavailability, with enzymatic cleavage in vivo .

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